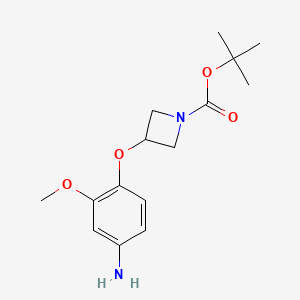

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate

Description

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate (CAS: 2270907-64-5) is a synthetic azetidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected azetidine ring. The azetidine nitrogen is substituted with a phenoxy group bearing a 4-amino and 2-methoxycarbonyl substituent. This compound is part of a broader class of azetidine-based building blocks used in medicinal chemistry and drug discovery. Its structural features, including the Boc group (which enhances solubility and stability) and the electron-rich aromatic substituent, make it a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors or protease-targeting agents .

Properties

IUPAC Name |

tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(18)17-8-11(9-17)20-12-6-5-10(16)7-13(12)19-4/h5-7,11H,8-9,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWSZTNZWXEFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676471 | |

| Record name | tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960401-42-7 | |

| Record name | tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that azetidine derivatives are widely used in medicinal chemistry and have been associated with various biological activities.

Mode of Action

It’s known that the compound is an important intermediate used in the synthesis of irak-4 inhibitors. IRAK-4 is a kinase involved in the signal transduction of innate immune responses, and its inhibition can be beneficial in treating autoimmune diseases.

Biochemical Pathways

The compound, as an intermediate, plays a crucial role in the synthesis of IRAK-4 inhibitors. These inhibitors can block the signal transduction of innate immune responses, affecting the biochemical pathways involved in inflammation and immune response.

Pharmacokinetics

The compound’s solubility in dmso, methanol, and water suggests that it may have good bioavailability.

Result of Action

The compound, as an intermediate in the synthesis of IRAK-4 inhibitors, contributes to the overall effect of these inhibitors. By inhibiting IRAK-4, these compounds can potentially suppress the innate immune response, which could be beneficial in the treatment of autoimmune diseases.

Action Environment

The compound’s stability and efficacy can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability. The compound’s efficacy can also be affected by factors such as pH and the presence of other substances in the environment.

Biological Activity

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate (CAS No. 960401-42-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

- Structural Characteristics : The compound features an azetidine ring substituted with a tert-butyl group and a phenoxy group containing an amino and methoxy substituent.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study Example :

A study conducted on related compounds demonstrated that modifications in the phenoxy group significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the compound's ability to inhibit specific kinase pathways involved in cell survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Research Findings :

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced nitric oxide (NO) production, suggesting a potential mechanism for its anti-inflammatory activity by inhibiting the NF-kB signaling pathway .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate growth and survival.

- Cytokine Modulation : It appears to modulate the expression of cytokines, which plays a crucial role in inflammatory responses.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways.

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases. Its structure suggests that it may interact with biological targets due to the presence of the amino and methoxy groups, which can enhance solubility and bioavailability.

2. Anticancer Research

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of azetidine have shown promise in inhibiting tumor growth in various cancer cell lines. The specific mechanism of action for this compound is yet to be fully elucidated, but ongoing research aims to explore its efficacy in cancer therapy .

Material Science Applications

1. Polymer Chemistry

Due to its unique chemical structure, this compound can serve as a building block in the synthesis of novel polymers. These polymers may possess enhanced mechanical properties and thermal stability, making them suitable for advanced material applications such as coatings and composites.

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems. By modifying its structure, researchers can create carriers that improve the delivery and release profiles of therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects of azetidine derivatives on cancer cell lines | Found that similar compounds exhibited significant inhibition of cell proliferation |

| Polymer Synthesis Research | Explored the use of azetidine derivatives in creating new polymer materials | Demonstrated improved thermal properties and mechanical strength in synthesized polymers |

Comparison with Similar Compounds

Azetidine derivatives with tert-butyl carboxylate protection and aromatic/heterocyclic substituents are widely explored in organic synthesis. Below is a detailed comparison of tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate with structurally related compounds:

Structural Comparison

Key Observations :

- Electron-Donating vs.

- Steric Effects : Compounds with bulkier substituents (e.g., indole in 4p) exhibit higher molecular weights and steric hindrance, which may reduce synthetic yields or limit applications in constrained binding pockets .

Key Observations :

- Catalytic Methods : Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) are common for aryl-azetidine derivatives but require optimization to avoid side reactions .

- Aza-Michael Additions : Efficient for introducing heterocyclic substituents (e.g., indole in 4p) but sensitive to base strength and reaction time .

Key Observations :

- LogP Trends : Fluorophenyl derivatives (e.g., CAS 2156173-79-2) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Biological Relevance: Amino-substituted derivatives (e.g., 4-aminophenyl) are prioritized for targeting charged active sites in enzymes .

Q & A

Q. Q: What are the common synthetic routes for preparing tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate?

A: The compound is typically synthesized via multi-step protocols involving azetidine ring functionalization. For example, tert-butyl 3-oxoazetidine-1-carboxylate (a precursor) can undergo nucleophilic substitution with 4-amino-2-methoxyphenol under basic conditions. Protection/deprotection strategies are critical, as the tert-butyl group acts as a protecting agent for the azetidine nitrogen. Characterization via -NMR and -NMR ensures structural fidelity, as demonstrated in similar tert-butyl azetidine syntheses .

Advanced Synthesis Optimization

Q. Q: How can researchers optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

A: Key strategies include:

- Catalyst Selection : Use palladium or nickel catalysts for coupling reactions, as seen in stereoselective C-glycoside syntheses .

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance reactivity while minimizing side reactions.

- Temperature Modulation : Low temperatures (−20°C to 0°C) stabilize intermediates during azetidine ring functionalization .

- Purification : Gradient flash chromatography or recrystallization improves purity, critical for downstream applications .

Basic Characterization

Q. Q: What spectroscopic techniques are most effective for characterizing this compound?

A:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, methoxy group at ~3.8 ppm). -NMR confirms carbonyl (C=O) and quaternary carbons.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm) and amine N-H bends .

Advanced Analytical Challenges

Q. Q: How can researchers resolve discrepancies in NMR data caused by dynamic rotational isomerism?

A:

- Variable-Temperature NMR : Cooling samples to −40°C slows bond rotation, simplifying splitting patterns.

- Computational Modeling : DFT calculations predict energy barriers between rotamers, aiding assignment .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides definitive structural confirmation .

Basic Applications

Q. Q: In what types of chemical reactions is this compound employed as an intermediate?

A: It serves as a building block for:

- Pharmaceuticals : Precursor to kinase inhibitors (e.g., Baricitinib derivatives) via boronate coupling .

- Peptidomimetics : Azetidine rings mimic peptide backbones in drug design .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the azetidine position .

Advanced Mechanistic Studies

Q. Q: What mechanistic insights exist for ring-opening reactions of this compound under acidic conditions?

A: Acidic hydrolysis cleaves the tert-butyl carbamate group, generating a free azetidine amine. Kinetic studies reveal:

- Stepwise Mechanism : Protonation of the carbonyl oxygen precedes tert-butyl group elimination.

- Solvent Effects : Protic solvents (e.g., HCl/MeOH) accelerate hydrolysis via stabilization of charged intermediates .

Basic Impurity Analysis

Q. Q: What are common impurities observed during synthesis, and how are they identified?

A: Impurities include:

- Incomplete Deprotection : Residual tert-butyl groups detected via -NMR.

- Oxidation Byproducts : Methoxy group oxidation to carbonyls, identified by LC-MS.

- Boronate Adducts : Traces from cross-coupling steps, resolved via silica gel chromatography .

Advanced Troubleshooting

Q. Q: How can competing side reactions be mitigated in palladium-catalyzed cross-couplings involving this compound?

A:

- Ligand Optimization : Bulky ligands (e.g., XPhos) suppress β-hydride elimination.

- Protecting Groups : Temporary silyl protection of the amine prevents undesired coordination to Pd .

- Stoichiometry Control : Limiting aryl halide equivalents minimizes homo-coupling .

Advanced Structural Confirmation

Q. Q: How is X-ray crystallography employed to confirm stereochemistry in derivatives of this compound?

A:

- Crystal Growth : Slow evaporation from hexane/ethyl acetate yields diffraction-quality crystals.

- Data Collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) enhance precision.

- Refinement : SHELXL refines thermal parameters and validates hydrogen bonding networks .

Advanced Data Contradiction Analysis

Q. Q: How should researchers address conflicting HPLC purity results versus NMR data?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.